molecular formula C9H10BrNO3 B13216154 5-Bromo-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid

5-Bromo-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B13216154
M. Wt: 260.08 g/mol
InChI Key: MQHWBOPEQCVHHL-UHFFFAOYSA-N
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Description

5-Bromo-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid (CAS 104612-36-4) is a halogenated dihydropyridine derivative characterized by a bromine substituent at position 5 and an isopropyl group at position 1 of the pyridine ring.

Its molecular weight, calculated as 260.07 g/mol (C₉H₁₀BrNO₃), distinguishes it from analogs with varying substituents (e.g., methyl, benzyl, or hydroxybenzoyl groups).

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

5-bromo-2-oxo-1-propan-2-ylpyridine-3-carboxylic acid

InChI

InChI=1S/C9H10BrNO3/c1-5(2)11-4-6(10)3-7(8(11)12)9(13)14/h3-5H,1-2H3,(H,13,14)

InChI Key

MQHWBOPEQCVHHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=C(C1=O)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid typically involves the bromination of a suitable precursor, followed by cyclization and oxidation steps. The reaction conditions often require the use of bromine or a brominating agent, a suitable solvent, and controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid may involve large-scale bromination reactions, followed by purification steps such as crystallization or chromatography to isolate the pure compound. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of the bromine atom to a hydrogen atom using reducing agents.

    Substitution: Replacement of the bromine atom with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized pyridine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-Bromo-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the dihydropyridine ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

Table 1: Key Properties of Selected 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives
Compound Name (CAS) Substituents Molecular Weight (g/mol) Melting Point (°C) Key ¹H NMR Shifts (δ, DMSO-d₆) Yield (%) Source
Target Compound (104612-36-4) 5-Br, 1-isopropyl 260.07 Not reported Not available Not reported
1-Benzyl-5-(2-hydroxybenzoyl) derivative 5-(2-hydroxybenzoyl), 1-benzyl 379.39 128–130 14.46 (COOH), 7.27–8.42 (aromatic H) 67
5-Bromo-6-ethyl-1-methyl derivative 5-Br, 6-ethyl, 1-methyl 248.10 Not reported Not available Not reported
N-(3-Bromo-2-methylphenyl) analog 3-Br, 2-methyl (amide) 323.16 Not reported NH (amide): ~10.5 ppm Not reported

Key Observations :

  • Substituent Impact on Solubility : The isopropyl group in the target compound likely reduces water solubility compared to smaller alkyl groups (e.g., methyl or ethyl) due to increased hydrophobicity .
  • Spectroscopic Trends : In benzyl-substituted analogs, the COOH proton resonates at δ ~14.46, while aromatic protons appear between δ 7.27–8.42 . Bromine’s electron-withdrawing effect may deshield adjacent protons, though specific data for the target compound is lacking.
  • Synthetic Yields: Derivatives like the 1-benzyl analog achieve moderate yields (67%) under reflux conditions with DMSO or methanol .

Structural and Conformational Differences

  • Planarity and Hydrogen Bonding : The N-(3-bromo-2-methylphenyl) analog adopts a near-planar conformation (dihedral angle: 8.38° between aromatic rings), stabilized by intramolecular N–H⋯O hydrogen bonds . The target compound’s isopropyl group may disrupt planarity, altering crystal packing or biological interactions.

Biological Activity

5-Bromo-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid is a synthetic compound belonging to the dihydropyridine family. This compound is characterized by its unique structural features, including a bromine atom at the 5th position, a carbonyl group at the 2nd position, an isopropyl group at the 1st position, and a carboxylic acid group at the 3rd position of the dihydropyridine ring. These characteristics contribute to its potential biological activities.

The biological activity of 5-bromo-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid is believed to stem from its interaction with various biological targets, including enzymes and receptors. The bromine atom and carbonyl group enhance its reactivity, allowing it to form covalent bonds with target molecules and modulate their functions. This compound may act as an inhibitor or modulator in biochemical pathways relevant to various diseases.

Anticancer Activity

Research indicates that compounds in the dihydropyridine class exhibit significant anticancer properties. A study highlighted that derivatives of dihydropyridines can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds similar to 5-bromo-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine have shown effectiveness against various cancer cell lines, including HeLa and HCT116 cells, with IC50 values indicating potent activity .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies have demonstrated that related compounds exhibit selectivity towards different CDK isoforms, suggesting potential applications in cancer therapeutics.

Antimicrobial Properties

Preliminary studies suggest that dihydropyridine derivatives possess antimicrobial properties. The presence of the bromine atom may enhance these effects by increasing lipophilicity and allowing better membrane penetration. Further research is needed to elucidate the specific mechanisms through which these compounds exert their antimicrobial effects.

Study on Anticancer Effects

In a recent experimental study, researchers synthesized several dihydropyridine derivatives, including 5-bromo-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid. These compounds were tested against human colorectal carcinoma cells (SW620). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with observed apoptosis confirmed through flow cytometry assays .

CompoundCell LineIC50 (µM)Mechanism
5-Bromo-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acidSW62010Apoptosis induction
Related DihydropyridineHeLa15Cell cycle arrest

Study on Enzyme Inhibition

Another study focused on the enzyme inhibitory potential of this compound against CDK2 and CDK9. The synthesized compound demonstrated an IC50 value of 0.36 µM for CDK2 and 1.8 µM for CDK9, showcasing its potential as a selective inhibitor for cancer treatment.

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